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molecular formula C9H8O5 B1213049 3,4-Methylenedioxymandelic acid CAS No. 27738-46-1

3,4-Methylenedioxymandelic acid

Cat. No. B1213049
M. Wt: 196.16 g/mol
InChI Key: CLUJFRCEPFNVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06686482B2

Procedure details

Addition reaction step in which 1,2-methylenedioxy-benzene and glyoxylic acid are reacted in the presence of a strong acid to form 3,4-methylenedioxymandelic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2]1.[C:10]([OH:14])(=[O:13])[CH:11]=[O:12]>>[CH2:1]1[O:9][C:4]2[CH:5]=[CH:6][C:7]([CH:11]([OH:12])[C:10]([OH:14])=[O:13])=[CH:8][C:3]=2[O:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC2=C(C=CC=C2)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted in the presence of a strong acid

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C(C(=O)O)O)C=CC2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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